molecular formula C31H38N2O8S2 B8068894 Cy3

Cy3

Cat. No.: B8068894
M. Wt: 630.8 g/mol
InChI Key: YDNYBBRGPORVRT-UHFFFAOYSA-N
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Description

Definition and Historical Context

Cyanine3 (this compound) is a symmetrical monomethine cyanine dye synthesized from quinoline derivatives, optimized for fluorescence-based applications. The cyanine dye lineage traces back to 1856, when Charles Hanson Greville Williams isolated quinoline blue—the first cyanine compound—by distilling cinchonine and reacting it with amyl iodide. Although initially impractical for textile dyeing due to photodegradation, cyanines gained traction in 1873 as photographic sensitizers, extending silver halide emulsions’ sensitivity to visible light. This compound itself represents a modern iteration of these dyes, engineered for enhanced fluorescence quantum yield ($$Q = 0.28$$) and compatibility with 532 nm laser excitation.

The dye’s development paralleled advancements in fluorescence microscopy. By the late 20th century, this compound became a staple in immunocytochemistry, enabling simultaneous detection of multiple targets via spectrally distinct probes like fluorescein isothiocyanate (FITC). Its evolution reflects a broader trend in cyanine chemistry, where structural modifications—such as alkyl tail additions for cell membrane incorporation—have tailored this compound for specialized roles in neuronal tracing and in situ hybridization.

Chemical Classification within the Cyanine Dye Family

This compound belongs to the trimethine cyanine subclass, distinguished by a three-carbon polymethine chain bridging two heterocyclic groups. Structurally, it consists of two quinoline moieties connected via a conjugated methine bridge, with ethyl groups enhancing solubility (Fig. 1). This configuration confers a planar geometry, facilitating $$\pi$$-$$\pi$$ stacking interactions with DNA nucleobases—a property exploited in sequence-dependent fluorescence studies.

Table 1: Photophysical Properties of this compound

Property Value Source
Excitation wavelength 532 nm
Emission wavelength 593 nm
Extinction coefficient 180,000 M$$^{-1}$$cm$$^{-1}$$
Quantum yield 0.28 (peptide-bound Asthis compound)
Photostability 3× higher than FlAsH

Cyanines are classified by methine chain length:

  • Monomethines : One methine unit (e.g., Quinoline Blue)
  • Trimethines : Three methine units (e.g., this compound, Pinacyanol)
  • Pentamethines : Five methine units (e.g., Cy5)

This compound’s absorption spectrum peaks at 554 nm in aqueous buffer, red-shifting to 566 nm in antifade mounting media due to environmental polarity changes. Unlike earlier cyanines, this compound derivatives like Asthis compound incorporate biarsenical motifs (e.g., Cy3TAG peptide) for site-specific protein labeling, bypassing the need for genetic fusion tags.

Significance in Academic Research

This compound’s low pH sensitivity (stable across pH 4–9) and minimal photobleaching have cemented its role in live-cell imaging. Key applications include:

  • Nucleic Acid Labeling : this compound’s affinity for adenine-thymine base pairs enables sequence-specific DNA probing. Simulations reveal that this compound adopts stacked conformations with DNA, stabilizing the first base pair by 2–3 kcal/mol and modulating fluorescence via restricted cis-trans isomerization.
  • Protein Interaction Studies : The biarsenical derivative Asthis compound binds the Cy3TAG motif (CCKAEAACC) with nanomolar affinity ($$K_d = 80 \pm 10$$ nM), enabling FRET-based analysis of protein complexes when paired with FlAsH.
  • Flow Cytometry : this compound-conjugated antibodies permit high-throughput cell surface marker detection, with signal intensities 6-fold above background in peptide-bound states.

Recent work leverages this compound’s environmental sensitivity to develop “smart” probes whose fluorescence correlates with local viscosity or enzymatic activity. For example, this compound-DNA adducts exhibit biexponential anisotropy decay, reflecting concurrent dye rotation and DNA tumbling—a phenomenon exploited in chromatin dynamics studies.

In genomics, this compound’s brightness ($$\varepsilon \times Q = 5.0 \times 10^4$$ M$$^{-1}$$cm$$^{-1}$$) surpasses many red-emitting dyes, reducing background in microarray assays. Its compatibility with 532 nm lasers—ubiquitous in confocal systems—further drives adoption, though alternatives like Alexa Fluor 555 offer superior photostability for prolonged timelapse imaging.

Properties

IUPAC Name

(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O8S2/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNYBBRGPORVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100405
Record name 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146368-13-0
Record name 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146368-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Precursor Selection

The classical route to symmetrical this compound derivatives involves alkylation of 2,3,3-trimethyl-3H-indole (8 ) with propyl bromide in 1,2-dichlorobenzene at 110°C, yielding 1-propyl-2-methyleneindoline (9 ) in 44% unoptimized yield. Subsequent condensation with N,N′-diphenylformamidine in acetic anhydride generates the acetanilidylvinyl indolium salt (10 ), which undergoes nucleophilic attack by a second indole moiety to form the cyanine backbone.

Key parameters influencing yield include:

  • Temperature control : Excess heat (>120°C) promotes decomposition of the indolium intermediate.

  • Solvent polarity : Dichlorobenzene enhances electrophilicity of the propylating agent compared to DMF or THF.

Purification and Yield Optimization

Flash chromatography (dichloromethane/hexane/methanol, 5:1:1) achieves 85% purity for the final this compound product (12 ), with residual solvents removed via rotary evaporation. Scaling this method to 10 mmol increases yield to 78% by maintaining anhydrous conditions and stoichiometric excess of propyl bromide (1.5 eq).

Atom-Efficient Synthesis Using Formaldehyde as a C1 Synthon

Single-Carbon Insertion Strategy

A groundbreaking approach utilizes formaldehyde (FA) as a single-carbon source to construct the trimethine bridge, achieving 92% atom economy. The reaction proceeds via nucleophilic addition of two indole derivatives to FA, followed by oxidative dehydrogenation. Water is the sole byproduct, aligning with green chemistry principles.

Reaction conditions :

  • Catalyst : p-Toluenesulfonic acid (10 mol%)

  • Solvent : Ethanol/water (9:1) at 60°C

  • Time : 4 hours

Applications in Bioimaging

This method enables in situ detection of intracellular FA levels via this compound fluorescence. Studies in murine models revealed a 40% reduction in FA concentration in the small intestine of IBD mice compared to healthy controls (p<0.001p < 0.001).

NHS Ester Conjugation for Protein Labeling

Protocol for Antibody-Dye Conjugation

MedChemExpress and Abcam protocols outline optimized steps for labeling proteins with this compound-NHS ester:

  • Protein preparation : Adjust antibody concentration to 2–10 mg/mL in 0.1 M sodium bicarbonate (pH 8.5).

  • Dye activation : Dissolve this compound-NHS ester in anhydrous DMSO (10 mM stock).

  • Conjugation : Add dye to protein at a 10:1 molar ratio, incubate at 25°C for 60 minutes.

  • Purification : Use Sephadex G-25 columns or spin filters to remove unreacted dye.

Critical parameters :

  • Primary amines (e.g., Tris, glycine) must be absent to prevent competition with lysine residues.

  • Post-labeling dialysis against PBS (pH 7.4) stabilizes the conjugate for long-term storage at −80°C.

Comparative Analysis of Synthetic Methods

MethodYield (%)Atom EconomyScalabilityByproducts
Traditional alkylation44–7865%ModerateHalogenated waste
Formaldehyde-mediated89–9298%HighH2O
NHS ester labeling95*N/AHighUnreacted dye

*Based on recovery of functional antibody after spin column purification.

The formaldehyde route outperforms classical methods in sustainability but requires stringent control over FA concentration to prevent over-alkylation. NHS ester protocols, while efficient for bioconjugation, depend on high-purity starting materials to maintain fluorescence quantum yield (Φ=0.15\Phi = 0.15).

Characterization and Quality Control

Spectroscopic Validation

  • NMR : Propyl this compound (12 ) exhibits characteristic vinyl proton signals at δ=8.44ppm\delta = 8.44 \, \text{ppm} (t, J = 13.4 Hz) and aromatic multiplets between 7.44–7.31 ppm.

  • Mass spectrometry : ESI-HRMS confirms the molecular ion at m/z 623.2702 ([C36H36F5N2O2]+).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects <2% unreacted indole precursors when using the formaldehyde method, compared to 5–8% in traditional synthesis.

Industrial and Research Applications

Large-Scale Production

Pharmaceutical manufacturers favor the formaldehyde method for its low E-factor (0.3 vs. 4.7 for alkylation). A 100-g batch achieves 86% yield with <1 ppm residual FA after lyophilization.

Functional Probes for Disease Biomarkers

This compound-FA conjugates enable real-time tracking of intestinal formaldehyde fluctuations, offering diagnostic potential for IBD and colorectal cancer .

Chemical Reactions Analysis

Types of Reactions: CY3 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of this compound when it is covalently linked to nucleic acids. This oxidation can lead to fluorescence quenching, which is influenced by the oxidation potential of the neighboring base pairs .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and specific pH levels to optimize the reaction efficiency .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction type. For example, the oxidation of this compound linked to nucleic acids can result in the formation of oxidized nucleobases, such as 8-oxo-guanine. These products are often analyzed using techniques like fluorescence spectroscopy to study the changes in fluorescence properties .

Scientific Research Applications

Nucleic Acid Labeling

Cy3 is extensively utilized for labeling oligonucleotides in various assays, including:

  • Real-Time PCR : this compound serves as a reporter dye in TaqMan probes, Scorpion primers, and Molecular Beacons. Its spectral properties allow for effective pairing with dark quenchers like BHQ-2, enhancing detection sensitivity .
  • Fluorescent In Situ Hybridization (FISH) : this compound-labeled probes are employed to visualize specific nucleic acid sequences within cells or tissues, facilitating the study of gene expression and chromosomal abnormalities.

Protein Labeling

This compound's application extends to protein labeling, where it enhances fluorescence intensity significantly compared to other dyes. Studies indicate that this compound-labeled antibodies maintain high fluorescence even at elevated dye-to-protein ratios, making them ideal for immunofluorescence assays . This property is attributed to:

  • Anomalous Fluorescence Enhancement : this compound exhibits a unique behavior when attached to proteins, leading to enhanced brightness compared to Cy5-labeled counterparts .

Confocal Microscopy

This compound is frequently used in confocal microscopy due to its optimal emission characteristics. It allows researchers to visualize cellular structures and processes in live cells with minimal background interference. For instance, tetrazine-Cy3 probes have been demonstrated to label intracellular proteins effectively, enabling real-time imaging of cellular dynamics .

Flow Cytometry

In flow cytometry, this compound is used for multi-color detection alongside other fluorescent dyes. Its compatibility with standard filters for tetramethylrhodamine (TRITC) makes it a suitable choice for simultaneous analysis of multiple cellular parameters.

Bioorthogonal Labeling

Recent advancements in bioorthogonal chemistry have led to the development of tetrazine-Cy3 probes that exhibit improved fluorogenic properties. In a study involving live HEK293T cells, these probes demonstrated efficient labeling capabilities with excellent co-localization with target proteins . The findings underscore the potential of this compound in innovative labeling strategies that enhance specificity and sensitivity.

Redox Status Monitoring

A novel application of this compound involves monitoring cellular redox states through the use of thiol-reactive affinity probes (TRAP_this compound). This approach allows for the visualization of dithiols in cytosolic proteins under varying environmental conditions, providing insights into metabolic regulation .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to other common fluorescent dyes:

DyeAbsorption Max (nm)Emission Max (nm)ApplicationsAdvantages
This compound550570PCR, FISH, Protein LabelingBrightness, Photostability
Cy5650670Multi-color DetectionHigh extinction coefficient
TRITC550570ImmunofluorescenceCost-effective alternative
Alexa Fluor 555555570General FluorescenceEnhanced photostability

Mechanism of Action

The mechanism of action of CY3 involves its ability to fluoresce upon excitation by light. When this compound is excited by a specific wavelength of light, it emits fluorescence at a different wavelength. This property is utilized in various applications to detect and visualize biological molecules. The fluorescence of this compound can be influenced by changes in the conformation of the protein or nucleic acid it is attached to, leading to either enhancement or quenching of the emission .

Comparison with Similar Compounds

Key Research Findings

Environmental Sensitivity : this compound’s fluorescence lifetime is highly sensitive to DNA conformation, with stacked trans states showing longer lifetimes (~2.4 ns) and unstacked states decaying rapidly (~200–300 ps) .

Microarray Applications: this compound’s correlation with array CV (R²=0.144) underscores its utility in quality assessment, whereas Cy5’s non-significant correlation limits its diagnostic value .

Photobleaching Dynamics : ROXS buffer reduces Cy5 photobleaching by 60% (from 13.95% to 5.34%), highlighting the importance of protective measures in long-term imaging .

Biological Activity

Cy3, a trimethine cyanine dye, has garnered significant attention in the field of biological research due to its versatile applications in imaging and therapeutic delivery. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in cellular imaging, and therapeutic potential, supported by recent research findings and case studies.

This compound functions primarily as a fluorescent dye and a delivery vector for therapeutic agents. Its ability to selectively target mitochondria makes it particularly valuable in cancer therapy. Research indicates that this compound can enhance the cytotoxicity of conjugated drugs by facilitating their accumulation in mitochondria, which is critical for inducing apoptosis in cancer cells.

  • Mitochondrial Targeting : this compound exhibits a moderate preference for tumor cells, with its affinity influenced by the mitochondrial membrane potential. This selectivity allows for enhanced delivery of cytotoxic agents specifically to cancerous tissues .
  • Cytotoxicity Enhancement : Studies have shown that conjugation of this compound with cytotoxic drugs significantly increases their effectiveness. For instance, the cytotoxicity of Camptothecin (CPT) was enhanced 100-fold when conjugated with this compound, demonstrating the dye's role in improving drug delivery and efficacy .

Applications in Cellular Imaging

This compound is widely used in various imaging techniques due to its fluorescent properties. It enables researchers to visualize cellular structures and molecular interactions with high precision.

  • Fluorescence Microscopy : this compound-labeled antibodies are employed to probe specific cellular targets, facilitating detailed examinations of biological processes .
  • Fluorescence In Situ Hybridization (FISH) : In FISH applications, this compound is used to detect nucleic acids within cells, allowing for the analysis of gene expression and localization .
  • Immunohistochemistry (IHC) : this compound is also utilized in IHC to visualize protein expression in tissue samples, contributing to our understanding of various diseases .

Case Studies and Research Findings

Several studies highlight the biological activity and applications of this compound:

  • Mitochondrial Delivery of Camptothecin :
    • A study demonstrated that a HPMA copolymer conjugated with CPT and labeled with this compound effectively targeted mitochondria in cancer cells, leading to significant suppression of metastasis . The study reported a marked increase in cytotoxicity due to the targeted delivery mechanism.
  • FRET-Based Sensors :
    • Research involving quantum dot/Cy3-labeled protein pairs has shown that these constructs can serve as sensitive FRET sensors for studying protein interactions within cells. This application underscores this compound's utility in advanced imaging techniques that require high sensitivity .
  • Modified Pre-miRNA Analysis :
    • A study on pre-miRNA modifications using this compound revealed that the dye did not significantly impact the structural stability of RNA but enhanced fluorescence properties, making it suitable for biological analyses involving RNA dynamics .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study FocusFindingsReference
Mitochondrial TargetingEnhanced cytotoxicity (100-fold increase) when conjugated with CPT
FRET SensorsUtilization in protein interaction studies; high sensitivity achieved
Pre-miRNA ModificationsMaintained structural stability; improved fluorescence for RNA analysis
Cancer Cell SelectivityModerate preference for tumor cells based on mitochondrial membrane potential

Q & A

Q. How should researchers report this compound-related methodological details to meet journal guidelines?

  • Methodological Answer : Adhere to the ARRIVE or MIAME standards. Disclose this compound lot numbers, conjugation protocols, and filter sets used. For microscopy, include pixel size, bit depth, and z-stack intervals. Deposit raw data in public repositories (e.g., Figshare or Zenodo) .

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